molecular formula C18H17BrN4O B2709909 1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 866872-68-6

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2709909
CAS RN: 866872-68-6
M. Wt: 385.265
InChI Key: IIHLHWZTHYOIID-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, a class of heterocyclic compounds. The 1,2,3-triazole ring is a five-membered ring consisting of two carbon atoms and three nitrogen atoms. It’s known for its stability and has been used in various fields such as medicinal chemistry and material science .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen cycloaddition, a type of click chemistry. This reaction is a [3+2] cycloaddition between an azide and an alkyne to form a 1,2,3-triazole .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry .


Chemical Reactions Analysis

The chemical reactions involving this compound would largely depend on the functional groups present in the molecule. The presence of the triazole ring, amide group, and aromatic rings could potentially undergo various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. Factors such as polarity, solubility, melting point, and boiling point can be predicted based on its molecular structure .

Scientific Research Applications

Synthetic Routes and Biological Applications

1,2,3-Triazole derivatives, including compounds like "1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide," have garnered interest due to their wide range of biological activities and applications in drug discovery. The stability of the triazole ring to hydrolysis and its ability to participate in hydrogen bonding make these compounds attractive for developing new pharmaceuticals. Various synthetic routes, including the copper-catalyzed azide-alkyne cycloaddition (CuAAC), known as click chemistry, have been employed to create 1,4-disubstituted 1,2,3-triazoles with high selectivity and yield. This method has facilitated the exploration of 1,2,3-triazoles in bioconjugation, material science, and as scaffolds in pharmaceutical chemistry due to their significant biological activities (Kaushik et al., 2019).

Pharmaceutical and Material Science Applications

The incorporation of 1,2,3-triazole derivatives into pharmaceuticals is driven by their broad spectrum of biological activities. These compounds have been explored for their potential anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The structural versatility of triazole derivatives allows for the creation of novel drugs with diverse biological activities. For instance, the novel synthesis and patent review of 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives highlight their importance in developing new therapeutic agents with potential uses against neglected diseases and resistant microbial strains (Ferreira et al., 2013).

Environmental and Toxicological Considerations

While the focus on 1,2,3-triazole derivatives has primarily been on their applications in drug discovery and material science, it's essential to consider the environmental and toxicological aspects of these compounds. Studies on related brominated compounds, such as 2,4,6-Tribromophenol, underscore the importance of understanding the environmental persistence and toxicological impact of brominated organic compounds. These investigations provide critical insights into the environmental concentrations, toxicology, and degradation pathways of brominated flame retardants, informing the safe use and disposal of triazole derivatives containing bromophenyl groups (Koch & Sures, 2018).

Mechanism of Action

The mechanism of action would depend on the specific application of this compound. For instance, if it’s used as a drug, the mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. Proper handling and disposal methods should be followed according to its Material Safety Data Sheet .

Future Directions

The future directions for this compound could involve further studies to explore its potential applications. Given its structural features, it could be explored for potential uses in medicinal chemistry, material science, and other fields .

properties

IUPAC Name

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN4O/c1-11-4-9-16(12(2)10-11)20-18(24)17-13(3)23(22-21-17)15-7-5-14(19)6-8-15/h4-10H,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIHLHWZTHYOIID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-bromophenyl)-N-(2,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

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